Regioisomeric Binding Profile: N-2 vs. N-1 Substitution
The 2-substituted tetrahydroisoquinoline scaffold (CAS 120848-56-8) differs fundamentally from the 1-substituted regioisomer (CAS 886503-85-1) in both synthetic accessibility and anticipated biological recognition. While direct binding data for the unsubstituted parent compound CAS 120848-56-8 are not publicly available, the regioisomeric distinction is validated in patent literature where 2-substituted tetrahydroisoquinoline-piperidine constructs form the core of 5-HT7 receptor antagonist pharmacophores [1]. In contrast, the 1-substituted isomer CAS 886503-85-1 is not claimed in this therapeutic class. This regioisomeric selectivity is further supported by the commercial availability pattern: CAS 120848-56-8 and CAS 886503-85-1 are supplied as distinct catalog items with separate QC documentation, indicating non-interchangeable synthetic routes and applications .
| Evidence Dimension | Substitution position and patent-claimed therapeutic relevance |
|---|---|
| Target Compound Data | 2-substituted tetrahydroisoquinoline (N-2 piperidinylmethyl); claimed in 5-HT7 antagonist pharmacophores |
| Comparator Or Baseline | 1-substituted tetrahydroisoquinoline (N-1 piperidinylmethyl, CAS 886503-85-1); not claimed in 5-HT7 antagonist patents |
| Quantified Difference | Qualitative differentiation: 2-substitution pattern is explicitly claimed in US7345057B2 as part of the pharmacophore; 1-substitution pattern is absent from claims |
| Conditions | Patent analysis of tetrahydroisoquinoline-substituted sulfonamide 5-HT7 receptor antagonists |
Why This Matters
Procurement of the incorrect regioisomer (CAS 886503-85-1 vs. CAS 120848-56-8) will yield a compound with different synthetic handle geometry and may fail to reproduce patent-specified biological activity.
- [1] Torrens Jover, A., et al. 5-HT7 Receptor Antagonists. U.S. Patent US7345057B2, filed December 27, 2005, and issued March 18, 2008. View Source
